Isonipecotic acid hydrochloride

GABA receptor pharmacology GABAA partial agonist neurotransmitter transporter inhibition

Researchers requiring selective GABAA receptor activation without confounding GABA uptake inhibition should procure this hydrochloride salt form. Unlike the 3-position isomer (nipecotic acid, a GABA uptake inhibitor), isonipecotic acid acts specifically as a GABAA receptor partial agonist. • High aqueous solubility (320 g/L at 20 °C) ensures homogeneous reaction conditions for amide coupling and reductive amination. • Antinociceptive efficacy demonstrated at 10-30 mg/kg in murine pain models. • Enantiomerically pure synthesis routes support CNS-targeted preclinical candidate development.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 5984-56-5
Cat. No. B1361391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonipecotic acid hydrochloride
CAS5984-56-5
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h5,7H,1-4H2,(H,8,9);1H
InChIKeyNVUYWKBRSRPYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isonipecotic Acid Hydrochloride (CAS 5984-56-5) Procurement Guide: Physicochemical Identity and Structural Class


Isonipecotic acid hydrochloride (CAS 5984-56-5), the hydrochloride salt of 4-piperidinecarboxylic acid, is a heterocyclic piperidine carboxylic acid building block characterized by a saturated piperidine ring bearing a carboxylic acid group at the 4-position [1]. As the protonated salt form of isonipecotic acid (free base CAS 498-94-2), this hydrochloride salt exhibits high aqueous solubility of 320 g/L at 20 °C and a melting point of 295 °C . The compound serves both as a GABAA receptor partial agonist in neuroscience research and as a versatile synthetic intermediate for pharmaceutical development [2].

Why Generic Substitution Fails: Isonipecotic Acid Hydrochloride vs. Structural Isomers and Free Base


Generic substitution with the free base form (isonipecotic acid, CAS 498-94-2) or with positional isomers such as nipecotic acid (piperidine-3-carboxylic acid) fundamentally alters both physicochemical behavior and pharmacological profile. The hydrochloride salt provides markedly different aqueous solubility and crystallization characteristics compared to the free base, which is critical for formulation and synthetic workup reproducibility . Furthermore, the 4-position carboxyl group in isonipecotic acid confers GABAA receptor partial agonist activity, whereas the 3-position carboxyl group in nipecotic acid produces a GABA uptake inhibitor pharmacological mechanism [1]. These distinctions directly impact experimental outcomes and synthetic route viability.

Quantitative Differentiation Evidence: Isonipecotic Acid Hydrochloride Procurement Rationale


GABAA Receptor Agonist vs. GABA Uptake Inhibitor: Pharmacological Divergence from Nipecotic Acid

Isonipecotic acid (4-piperidinecarboxylic acid) acts as a specific GABAA receptor partial agonist, whereas its positional isomer nipecotic acid (3-piperidinecarboxylic acid) functions as a specific GABA uptake inhibitor [1]. This functional divergence arises from the position of the carboxyl group on the piperidine ring (4- vs. 3-position), despite both compounds being conformationally constrained GABA analogs. In vitro, isonipecotic acid inhibits [³H]GABA binding to GABAA receptors with an IC50 of 0.33 μM [2].

GABA receptor pharmacology GABAA partial agonist neurotransmitter transporter inhibition

Hydrochloride Salt vs. Free Base: Solubility and Physical Form Differentiation

Isonipecotic acid hydrochloride (CAS 5984-56-5) exhibits a water solubility of 320 g/L at 20 °C and a melting point of 295 °C . The free base form (isonipecotic acid, CAS 498-94-2) crystallizes as needles from water or ethanol, with the hydrochloride recrystallizing from water or aqueous HCl with a melting point range of 293-300 °C depending on conditions . The hydrochloride salt form provides enhanced aqueous solubility and consistent handling characteristics essential for aqueous reaction media.

physicochemical characterization salt form selection aqueous solubility

In Vivo Antinociceptive Efficacy: Dose-Dependent Activity of Isonipecotic Acid vs. Nipecotic Acid Enantiomers

In a thermally-induced acute pain model (mouse hot plate test), isonipecotic acid demonstrated statistically significant antinociceptive properties at doses of 10 mg/kg and 30 mg/kg administered intraperitoneally. In contrast, (R)-nipecotic acid required higher doses of 30 mg/kg and 100 mg/kg to achieve significant effects, while (S)-nipecotic acid was effective only at 100 mg/kg [1].

in vivo pharmacology antinociception dose-response mouse hot plate test

Structural Scaffold for CNS-Penetrant Analogs: Improved Permeability and Reduced Efflux via Isonipecotic Acid Modification

Modification of the isonipecotic acid fragment in the cyclin-dependent kinase (CDK) inhibitor SNS-032 yielded analogs with improved permeability and lower efflux ratio compared to the parent compound [1]. This structural scaffold enables enantiomerically pure synthesis of analogs (such as analog 20) that demonstrate enhanced in vivo profile relative to SNS-032.

medicinal chemistry BBB permeability efflux ratio kinase inhibitor SNS-032

Distinct LogP and Ionization Profile: Computed Physicochemical Differentiation

Isonipecotic acid hydrochloride exhibits computed physicochemical properties including ACD/LogP of -0.08, LogD at pH 5.5 of -2.59, LogD at pH 7.4 of -2.58, and polar surface area of 29.54 Ų, with zero violations of Lipinski's Rule of 5 . The free base isonipecotic acid exhibits pKa values of pK1 3.73 (carboxylic acid) and pK2 10.72 (piperidine nitrogen) at 25 °C .

physicochemical properties LogP LogD drug-likeness

Optimal Application Scenarios for Isonipecotic Acid Hydrochloride Procurement


GABAA Receptor Pharmacology Studies Requiring Agonist Selectivity Over Uptake Mechanisms

Investigators studying GABAA receptor function in native or recombinant systems should procure isonipecotic acid hydrochloride when the experimental objective requires selective receptor agonism without confounding GABA uptake inhibition. Unlike nipecotic acid, which inhibits GABA transporters, isonipecotic acid acts specifically as a GABAA receptor partial agonist , enabling clean pharmacological dissection of receptor-mediated effects.

In Vivo Antinociception Studies Leveraging Low-Dose GABAergic Modulation

Researchers conducting in vivo pain research using mouse models may select isonipecotic acid hydrochloride based on its demonstrated antinociceptive efficacy at 10-30 mg/kg doses . The lower effective dose compared to nipecotic acid enantiomers reduces compound consumption per experiment while maintaining statistically significant behavioral outcomes in thermally-induced pain assays.

Medicinal Chemistry Programs Targeting CNS-Penetrant Small Molecules

Medicinal chemists developing CNS-targeted kinase inhibitors or other therapeutics may select isonipecotic acid hydrochloride as a building block for analog generation, based on evidence that modifications of the isonipecotic acid fragment yield analogs with improved permeability and reduced efflux . The enantiomerically pure synthesis routes established for isonipecotic acid-containing scaffolds support preclinical candidate development.

Aqueous-Phase Synthetic Transformations Requiring High Water Solubility

Process chemists and synthetic method developers performing reactions in aqueous or highly polar media should procure the hydrochloride salt form rather than the free base, based on the quantified water solubility of 320 g/L at 20 °C . This solubility advantage facilitates homogeneous reaction conditions for amide coupling, reductive amination, and other piperidine-based transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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